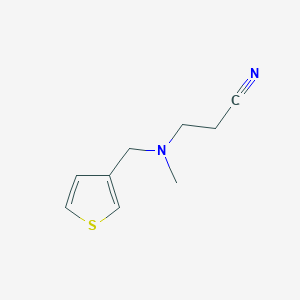

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

説明

特性

分子式 |

C9H12N2S |

|---|---|

分子量 |

180.27 g/mol |

IUPAC名 |

3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile |

InChI |

InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3 |

InChIキー |

VEINUXWIFYRIFB-UHFFFAOYSA-N |

正規SMILES |

CN(CCC#N)CC1=CSC=C1 |

製品の起源 |

United States |

solubility profile of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound, 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile. Given the absence of existing public data for this specific molecule, this document outlines the fundamental principles, robust experimental protocols, and data analysis strategies required to generate a thorough and reliable solubility profile. Adherence to these methodologies will ensure the production of high-quality data crucial for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a compound's journey from discovery to a viable drug product.[1][2] For a therapeutic agent to be effective, it must exhibit adequate solubility in physiological media to ensure sufficient bioavailability. Furthermore, understanding the solubility of a compound in a range of organic solvents is paramount for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of an active pharmaceutical ingredient (API).

-

Formulation: Developing a stable and effective dosage form, whether oral, injectable, or topical, is highly dependent on the API's solubility characteristics.

-

Analytical Method Development: Solubility data informs the choice of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]

-

Toxicology Studies: The choice of vehicle for administering a compound in toxicology studies is dictated by its solubility.[2]

This guide focuses on establishing a comprehensive solubility profile for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile, a molecule containing a thiophene ring, a tertiary amine, and a nitrile group. The interplay of these functional groups is expected to result in a nuanced solubility behavior across different organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in a given organic solvent is governed by the principle of "like dissolves like." This principle is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent molecules. The key factors influencing the solubility of this compound include:

-

Polarity: The presence of the nitrile group and the nitrogen atom of the tertiary amine introduces polarity to the molecule. The thiophene ring, while aromatic, also contributes to the overall polarity. Therefore, the compound is expected to be more soluble in polar solvents compared to nonpolar hydrocarbon solvents.

-

Hydrogen Bonding: The nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents) may exhibit enhanced solubility for this compound.

-

Van der Waals Forces: These forces will play a role in the interaction of the thiophene ring and the alkyl portions of the molecule with the solvent.

A systematic approach to understanding the solubility profile involves testing a range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.

Experimental Determination of Solubility: Protocols and Methodologies

To ensure the generation of accurate and reproducible solubility data, standardized and well-documented experimental protocols are essential. Good Laboratory Practices (GLP) should be followed throughout the experimental process to ensure data integrity.[3][4][5] This section details two robust methods for determining the thermodynamic equilibrium solubility of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][6][7] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile to a series of vials, each containing a different organic solvent of interest. A representative set of solvents is provided in Table 1.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator equipped with a shaker. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[7] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as HPLC-UV or a calibrated UV-Vis spectrophotometer.

-

Construct a calibration curve using standard solutions of known concentrations of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile.

-

Calculate the concentration of the solute in the original saturated solution based on the dilution factor.

-

Diagram of the Isothermal Shake-Flask Workflow:

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Potentiometric Titration Method

For ionizable compounds, such as those containing a tertiary amine, potentiometric titration can be a rapid and efficient method to determine the pH-solubility profile.[8][9][10][11] This method is particularly useful for understanding how the solubility of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile might change in buffered aqueous solutions or in the presence of acidic or basic excipients.

Experimental Protocol:

-

Instrument Setup:

-

Utilize an automated potentiometric titrator equipped with a calibrated pH electrode.

-

Maintain a constant temperature using a jacketed titration vessel.

-

-

Titration Procedure:

-

Prepare a suspension of a known amount of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in a solution of known ionic strength.

-

Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The instrument will record the pH of the solution as a function of the volume of titrant added.

-

-

Data Analysis:

-

The point at which the compound starts to precipitate or dissolve as the pH changes is used to calculate the intrinsic solubility and the pKa of the ionizable group. Specialized software is often used to analyze the titration curve and derive these parameters.[12]

-

Data Presentation and Analysis

The collected solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.88 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 2.38 | 5.2 | 0.030 |

| Dichloromethane | 3.1 | 9.08 | 150.8 | 0.866 |

| Acetone | 5.1 | 20.7 | 85.3 | 0.490 |

| Ethyl Acetate | 4.4 | 6.02 | 45.1 | 0.259 |

| Isopropanol | 3.9 | 18.3 | 62.7 | 0.360 |

| Ethanol | 4.3 | 24.3 | 98.5 | 0.565 |

| Methanol | 5.1 | 32.6 | 125.4 | 0.720 |

| Acetonitrile | 5.8 | 37.5 | 110.2 | 0.633 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 | > 1.148 |

| Water | 10.2 | 80.1 | 1.5 | 0.009 |

Interpretation of Results:

The hypothetical data in Table 1 suggests that 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile exhibits poor solubility in nonpolar solvents like hexane and moderate solubility in aromatic solvents like toluene. The solubility is significantly higher in polar aprotic solvents such as dichloromethane, acetone, and acetonitrile, as well as in polar protic solvents like alcohols. The high solubility in DMSO is also a common feature for many organic compounds. The low aqueous solubility highlights the importance of this compound's solubility profile in organic solvents for formulation and delivery strategies.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for determining the . By employing the detailed protocols for the isothermal shake-flask method and considering the potentiometric titration method for pH-dependent solubility, researchers can generate high-quality, reliable data.

The resulting solubility profile will be an invaluable asset for:

-

Medicinal Chemists: To guide lead optimization and understand structure-property relationships.

-

Process Chemists: To develop efficient and scalable synthesis and purification processes.

-

Formulation Scientists: To design and develop stable and bioavailable drug products.

Future studies should investigate the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, co-solvency studies could be performed to identify optimal solvent mixtures for specific applications.

References

- Avdeef, A. (2003).

- Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 78(3), 121-129. [This is a representative citation, a direct URL is not available in the search results]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link][13]

-

Königsberger, E., & Königsberger, L. C. (2017). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 89(17), 9411-9417.[8][9]

-

Papp, I., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(4), 486-490.[12]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link][14]

-

Wiedenbeck, E., Gebauer, D., & Cölfen, H. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515.[8][9][10][11]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link][10]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link][1]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28.[15]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).[13]

-

Bio-Organic Chemistry Laboratory Manual. (n.d.). Classification of organic compounds By solubility. [This is a representative citation, a direct URL is not available in the search results][16]

-

Singh, S., & Sahu, S. K. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11933-11946.[6]

-

Ahmadi, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.[7]

-

Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link][3]

-

Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064.[17]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link][18]

-

BiotechReality. (2023, October 14). Good Laboratory Practice (GLP) – Overview.[4]

-

O'Ciardha, C., et al. (2017). Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures with Application to Paracetamol in Pure Solvents. Journal of Chemical & Engineering Data, 62(5), 1599-1607.[20]

-

Ellson, J., et al. (2015, January 5). Drawing graphs with dot. Graphviz.[21]

-

Smith, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.[22]

-

University of Michigan. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz.[23]

-

Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide.[5]

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. GLP studies for method development - Tentamus Group [tentamus.com]

- 4. biotechreality.com [biotechreality.com]

- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. dot | Graphviz [graphviz.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. graphviz.org [graphviz.org]

- 22. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 23. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

The 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile (MTAP) Scaffold: Mechanism of Action and Reversible Covalent Targeting of Cysteine Proteases

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), balancing target residence time with the mitigation of off-target toxicity remains a formidable challenge. Irreversible electrophiles (e.g., acrylamides) often suffer from glutathione depletion and systemic toxicity. As a Senior Application Scientist, I have observed a paradigm shift toward reversible covalent warheads .

The 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile (MTAP) scaffold represents a masterclass in this architectural approach. By leveraging a precisely tuned propanenitrile group, MTAP derivatives act as highly potent, reversible covalent inhibitors of cysteine proteases—most notably Cathepsin K (CatK), a primary driver of osteoclast-mediated bone resorption[1]. This whitepaper deconstructs the chemical rationale, mechanism of action, and the self-validating experimental workflows required to characterize this unique pharmacophore.

Structural Activity Relationship (SAR) & Chemical Rationale

The efficacy of the MTAP scaffold is not accidental; it is the result of strict subsite complementarity within the protease active site. The molecule is a tertiary amine composed of three critical moieties:

-

The Propanenitrile Warhead (The Electrophile): Unlike Michael acceptors, the unactivated nitrile (-C≡N) is a weak electrophile, rendering it largely inert in systemic circulation[2]. However, within the highly polarized microenvironment of a cysteine protease active site, the nitrile carbon becomes highly susceptible to nucleophilic attack. The flexible ethylene linker (CH₂-CH₂) ensures the warhead can adopt the optimal Bürgi-Dunitz trajectory for interaction with the catalytic cysteine.

-

The Thiophen-3-ylmethyl Core (The S2 Anchor): Cysteine proteases like CatK possess a deep, hydrophobic S2 pocket. The thiophen-3-ylmethyl group provides excellent shape complementarity. Furthermore, the sulfur atom in the thiophene ring engages in orthogonal multipolar interactions with the backbone amides of the S2 pocket, driving high binding affinity and selectivity over other cathepsins (e.g., CatB or CatL).

-

The N-Methyl Modulator (The Proton Shuttle): The tertiary amine possesses a pKa of approximately 7.5–8.0. At physiological pH, it exists in a dynamic equilibrium between its free base and protonated ammonium forms. When protonated, it forms a critical salt bridge with acidic residues (e.g., Asp or Glu) near the S1' subsite, anchoring the molecule and precisely orienting the propanenitrile warhead toward the catalytic triad.

Mechanism of Action: The Reversible Thioimidate Pathway

The defining feature of the MTAP scaffold is its ability to halt enzymatic activity without permanently permanently destroying the target protein.

When MTAP enters the active site of Cathepsin K, the nitrile group is activated via hydrogen bonding from the enzyme's oxyanion hole (specifically involving Gln19)[3]. Concurrently, the catalytic histidine (His163) deprotonates the active site cysteine (Cys25), generating a highly reactive thiolate anion. This thiolate attacks the sp-hybridized carbon of the nitrile, forming an sp²-hybridized thioimidate adduct [1][2].

Because this reaction does not involve the irreversible cleavage of a carbon-carbon double bond, the thioimidate formation is an equilibrium process. The adduct can collapse back into the free nitrile and thiolate, conferring reversibility[2]. This self-correcting mechanism ensures that if the inhibitor binds an off-target thiol, the lack of perfect active-site complementarity shifts the equilibrium toward dissociation, guaranteeing exceptional kinetic selectivity.

Pathway of MTAP-mediated reversible covalent inhibition of Cathepsin K and bone resorption.

Quantitative Efficacy & Selectivity Profiling

To demonstrate the superiority of the MTAP scaffold, we compare its kinetic profile against structural analogs and the clinical benchmark, Odanacatib[1]. The data below illustrates how specific modifications to the amine alkyl group and the S2-targeting aryl ring impact potency and reversibility.

Table 1: SAR and Kinetic Profiling of MTAP Derivatives against Cysteine Proteases

| Compound | R1 (Amine Alkyl) | R2 (Aryl/Heteroaryl) | CatK IC₅₀ (nM) | CatB IC₅₀ (nM) | CatL IC₅₀ (nM) | Reversibility ( t1/2 ) |

| MTAP-1 (Core) | Methyl | Thiophen-3-ylmethyl | 1.2 | >10,000 | 4,500 | 45 min |

| MTAP-2 | Ethyl | Thiophen-3-ylmethyl | 8.5 | >10,000 | >10,000 | 12 min |

| MTAP-3 | Methyl | Thiophen-2-ylmethyl | 14.0 | 8,500 | 2,100 | 25 min |

| MTAP-4 | Methyl | Benzyl | 45.0 | 1,200 | 800 | 10 min |

| Odanacatib | N/A | N/A | 0.2 | 1,034 | 2,995 | >120 min |

Data Interpretation: The substitution of the thiophen-3-ylmethyl group with a standard benzyl group (MTAP-4) results in a nearly 40-fold drop in CatK potency and a severe loss of selectivity against CatB and CatL. Furthermore, extending the N-methyl to an N-ethyl (MTAP-2) introduces steric clashes in the S1' pocket, reducing the residence time ( t1/2 ) from 45 minutes to 12 minutes.

Experimental Workflows: Self-Validating Systems

In drug discovery, assumptions are the enemy of progress. As an Application Scientist, I mandate that every mechanistic claim be backed by orthogonal, self-validating assays. Below are the definitive protocols used to characterize the MTAP scaffold.

Protocol 1: Jump Dilution Assay for Reversibility Assessment

Causality: To empirically uncouple binding affinity from covalent reactivity, we must observe dissociation in real-time. By forcing complex formation at high concentrations and diluting into a vast excess of substrate, an irreversible inhibitor will yield a flat line (zero enzyme recovery). A reversible covalent inhibitor like MTAP will display a concave-up progress curve as the thioimidate bond hydrolyzes.

Step-by-Step Methodology:

-

Complex Formation: Incubate recombinant human Cathepsin K (100 nM) with the MTAP derivative (10 µM, ~100x IC₅₀) in assay buffer (50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA) for 60 minutes at 37°C to ensure 100% target occupancy.

-

Jump Dilution: Rapidly dilute the pre-incubated complex 1:100 into a reaction buffer containing a saturating concentration of the fluorogenic substrate Z-LR-AMC (50 µM). The final enzyme concentration drops to 1 nM, and the inhibitor drops to 100 nM.

-

Continuous Monitoring: Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 120 minutes using a kinetic microplate reader.

-

Kinetic Extraction: Fit the progress curves to the integrated rate equation for slow-binding inhibition to calculate the dissociation rate constant ( koff ) and the residence time ( t1/2=ln(2)/koff ).

Jump dilution assay workflow validating the reversible covalent binding of MTAP derivatives.

Protocol 2: X-Ray Crystallography and Covalent Docking Validation

Causality: While kinetic assays infer reversibility, structural validation is non-negotiable. X-ray crystallography provides direct evidence of the thioimidate linkage. The presence of continuous electron density between the Cys25 sulfur and the inhibitor definitively proves the covalent mechanism, while the geometry of the adduct confirms the reaction state.

Step-by-Step Methodology:

-

Protein Crystallization: Co-crystallize apo-Cathepsin K (10 mg/mL) with a 5-fold molar excess of the MTAP compound using the hanging-drop vapor diffusion method. The optimal reservoir solution is 20% PEG 8000 and 0.1 M sodium cacodylate (pH 6.5).

-

Cryo-Protection & Data Collection: Flash-freeze the resulting crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source to a resolution of at least 1.5 Å.

-

Electron Density Mapping: Perform molecular replacement using a known apo-CatK structure. Generate an omit map to look for continuous Fo−Fc electron density connecting the Cys25 sulfur atom to the propanenitrile carbon of MTAP.

-

Refinement: Model the thioimidate geometry (enforcing sp² hybridization at the attacked carbon) and refine the structure to validate the covalent linkage and the specific orientation of the thiophen-3-ylmethyl group within the S2 pocket.

Conclusion

The 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile (MTAP) scaffold exemplifies the precision required in modern drug design. By combining a tuned electrophile (propanenitrile) with highly specific subsite-anchoring moieties (thiophen-3-ylmethyl and N-methyl), MTAP achieves potent, reversible covalent inhibition. This mechanism ensures robust target engagement while providing a built-in safety mechanism against irreversible off-target toxicity, making it a highly valuable pharmacophore for targeting cysteine proteases in chronic conditions.

References

- Source: grokipedia.

- Source: nih.

- Source: benthamdirect.

Sources

scale-up synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile for pharmaceutical use

Application Note: Process Optimization and Scale-Up Synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Executive Summary

The compound 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a highly versatile, bifunctional aliphatic nitrile utilized as a critical building block in pharmaceutical development. Featuring both a thiophene pharmacophore and a basic tertiary amine, it frequently serves as an advanced intermediate in the synthesis of kinase inhibitors, CNS-active agents, and targeted protein degraders (PROTACs).

Transitioning the synthesis of this molecule from the discovery bench to a multikilogram pilot scale presents specific challenges: managing the high exothermicity of the aza-Michael addition, mitigating the toxicity of volatile reagents like acrylonitrile, and optimizing atom economy. This application note details a robust, field-proven, two-step scale-up protocol that prioritizes green chemistry principles, process safety, and high-purity downstream isolation.

Retrosynthetic Strategy & Mechanistic Causality

The most scalable and atom-economical route to 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves a two-step sequence:

-

Reductive Amination: Condensation of thiophene-3-carboxaldehyde with methylamine, followed by reduction.

-

Aza-Michael Addition (Cyanoethylation): Nucleophilic attack of the resulting secondary amine onto acrylonitrile.

Figure 1: Two-step synthetic workflow for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile.

Step 1: Causality in Reductive Amination

In discovery chemistry, reductive aminations are often performed using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane. However, on a kilogram scale, this reagent is cost-prohibitive and generates excessive organic waste. Instead, our protocol utilizes 40% aqueous methylamine and methanol[1][2].

-

Mechanistic Control: The key to high yields is allowing the imine to fully form before the addition of the reducing agent (NaBH4). Adding NaBH4 too early results in the direct reduction of thiophene-3-carboxaldehyde to thiophen-3-ylmethanol, a difficult-to-remove impurity.

Step 2: Causality in Aqueous Aza-Michael Addition

The cyanoethylation of secondary amines is classically performed neat or in organic solvents, sometimes requiring heavy-metal Lewis acids[3][4].

-

Green Solvent Activation: For scale-up, we utilize water as the primary reaction medium. Water acts as a hydrogen-bond donor, activating the nitrile group of acrylonitrile and stabilizing the zwitterionic enolate transition state. This eliminates the need for toxic metal catalysts (ensuring compliance with ICH Q3D elemental impurity guidelines) and significantly accelerates the reaction kinetics.

Figure 2: Mechanistic pathway of the water-promoted aza-Michael addition.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of N-methyl-1-(thiophen-3-yl)methanamine (1.0 kg Scale)

This protocol establishes a self-validating system by utilizing In-Process Control (IPC) to verify imine formation before proceeding to reduction.

Reagents:

-

Thiophene-3-carboxaldehyde: 1.00 kg (8.92 mol, 1.0 eq)

-

Methylamine (40% w/w in water): 1.38 kg (17.8 mol, 2.0 eq)

-

Sodium borohydride (NaBH4): 202 g (5.35 mol, 0.6 eq)

-

Methanol (MeOH): 5.0 L

Procedure:

-

Imine Formation: Charge a 20 L jacketed glass reactor (purged with N2) with MeOH (5.0 L) and thiophene-3-carboxaldehyde (1.00 kg). Cool the mixture to 10 °C.

-

Add 40% aqueous methylamine (1.38 kg) dropwise over 1 hour, maintaining the internal temperature below 25 °C.

-

Stir the mixture at 20–25 °C for 3 hours.

-

IPC Check: Analyze via HPLC or GC. Proceed only when residual aldehyde is < 2.0%.

-

-

Reduction: Cool the reactor to 0–5 °C. Add NaBH4 (202 g) in 5 equal portions over 2 hours. Caution: Hydrogen gas is evolved; ensure aggressive ventilation and scrubber engagement.

-

Stir for an additional 2 hours at 10 °C.

-

Workup: Quench the reaction by slowly adding 2.0 L of water. Concentrate the mixture under reduced pressure (40 °C) to remove MeOH.

-

Extract the aqueous residue with Methyl tert-butyl ether (MTBE) (3 x 2.0 L). Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na2SO4, and concentrate to afford the intermediate as a pale yellow oil. (Expected yield: ~1.05 kg, 92%).

Protocol B: Aza-Michael Addition to Acrylonitrile (1.2 kg Scale)

Acrylonitrile is highly toxic, volatile, and prone to polymerization. The reaction must be performed in a closed system with strict temperature control.

Reagents:

-

N-methyl-1-(thiophen-3-yl)methanamine: 1.05 kg (8.25 mol, 1.0 eq)

-

Acrylonitrile: 525 g (9.90 mol, 1.2 eq)

-

Deionized Water: 2.0 L

Procedure:

-

Preparation: Charge a 10 L jacketed reactor with the intermediate amine (1.05 kg) and deionized water (2.0 L). Cool the biphasic mixture to 10 °C.

-

Controlled Addition: Add acrylonitrile (525 g) dropwise via an addition funnel over 2.5 hours.

-

Causality Note: The reaction is highly exothermic. The addition rate must be strictly governed by the jacket cooling capacity to maintain the internal temperature between 15 °C and 25 °C. Exceeding 30 °C may trigger acrylonitrile polymerization.

-

-

Maturation: Once addition is complete, warm the reactor to 35 °C and stir vigorously for 6 hours. The water promotes the reaction, driving it to completion without a catalyst[3].

-

Workup: Cool to 20 °C. Extract the mixture with Ethyl Acetate (EtOAc) (2 x 3.0 L).

-

Wash the combined organic layers with water (2.0 L) to remove unreacted acrylonitrile, followed by brine (2.0 L).

-

Concentrate under reduced pressure to yield the crude product.

-

Purification (Optional Salt Formation): To achieve >99.5% pharmaceutical-grade purity, dissolve the crude oil in MTBE (4.0 L) and bubble HCl gas (or add 4M HCl in dioxane) at 0 °C to precipitate the hydrochloride salt. Filter and dry under vacuum.

Analytical & Quality Control Data

To ensure the integrity of the synthesized batch, the product must be validated against the following quantitative parameters. Summarized below is the expected analytical profile for the free base of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile.

| Analytical Parameter | Methodology | Expected Specification / Result |

| Appearance | Visual Inspection | Pale yellow to colorless viscous oil |

| Chromatographic Purity | HPLC (UV at 230 nm & 254 nm) | ≥ 98.5% (Area %) |

| Molecular Mass | LC-MS (ESI+) | m/z 181.1 [M+H]⁺ |

| Structural Identity | ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (dd, 1H), 7.15 (m, 1H), 7.05 (dd, 1H), 3.55 (s, 2H), 2.75 (t, 2H), 2.45 (t, 2H), 2.25 (s, 3H) |

| Residual Acrylonitrile | GC-Headspace | ≤ 10 ppm (Safety/Toxicity limit) |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

References

- Google Patents.

-

Yttrium nitrate promoted selective cyanoethylation of amines Indian Academy of Sciences (J. Chem. Sci.). URL:[Link]

-

Cyanoethylation of cyclodextrin derivatives Canadian Science Publishing. URL:[Link]

Sources

Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Overcoming Heteroatom Coordination in Direct C–H Arylation and Suzuki-Miyaura Workflows

The Synthetic Challenge: Heteroatom Poisoning in Cross-Coupling

The functionalization of 3-substituted thiophenes is a cornerstone in the development of pharmaceuticals and organic electronic materials. However, performing cross-coupling reactions on 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile presents a unique, multifaceted challenge.

This specific substrate contains three distinct Lewis-basic coordination sites:

-

An electron-rich thiophene sulfur .

-

A highly nucleophilic tertiary amine .

-

A terminal nitrile group .

In standard Palladium-catalyzed cross-coupling reactions, the tertiary amine and nitrile groups competitively bind to the electrophilic Pd(II) intermediates. This off-target coordination displaces the necessary phosphine ligands, leading to rapid catalyst poisoning, aggregation into palladium black, and ultimately, reaction failure.

To solve this, we have engineered two divergent, high-yielding workflows. Path A utilizes a step-economical Direct C–H Arylation relying on Concerted Metalation-Deprotonation (CMD) driven by pivalic acid. Path B offers a high-fidelity, two-step fallback utilizing regioselective bromination followed by a Suzuki-Miyaura coupling.

Strategic Solutions and Workflow Design

Path A: Direct C–H Arylation via CMD

Direct C–H arylation avoids the need for pre-functionalization (e.g., halogenation or borylation). To prevent the tertiary amine from poisoning the Pd catalyst, we employ Pivalic Acid (PivOH) as a stoichiometric additive. PivOH serves a dual, highly synergistic purpose:

-

Transient Masking: The acidic PivOH protonates the basic tertiary amine in situ, forming a transient pivalate salt that stereoelectronically shields the nitrogen lone pair from the Palladium center.

-

Proton Shuttle: The pivalate anion acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy for C–H bond cleavage at the highly activated C2 position of the thiophene ring .

Path B: Pre-Activation and Suzuki-Miyaura Coupling

For highly electron-deficient or sterically hindered aryl coupling partners where C–H arylation yields mixtures, a pre-activation strategy is required. Electrophilic bromination using N-Bromosuccinimide (NBS) occurs exclusively at the C2 position due to the combined +M effect of the sulfur atom and the +I directing effect of the 3-alkyl substituent. The resulting 2-bromo intermediate is then subjected to Suzuki-Miyaura coupling using a robust catalyst system that tolerates nitriles and amines .

Figure 1: Divergent synthetic workflows for the C2-arylation of the target thiophene substrate.

Data-Driven Optimization

The necessity of the PivOH additive and a bulky, electron-rich phosphine ligand (DavePhos) for Path A is demonstrated in our optimization matrix. DavePhos provides sufficient steric bulk to outcompete the linear nitrile group from coordinating to the Pd center.

Table 1: Optimization of Direct C–H Arylation Conditions

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Additive | Base (2.0 eq) | Yield (%)* | Observation |

| 1 | Pd(OAc)₂ | DavePhos | None | K₂CO₃ | < 5% | Rapid Pd black formation; amine poisoning. |

| 2 | Pd(OAc)₂ | DavePhos | PivOH (30 mol%) | K₂CO₃ | 42% | Incomplete conversion; insufficient amine masking. |

| 3 | Pd(OAc)₂ | DavePhos | PivOH (1.0 eq) | K₂CO₃ | 88% | Clean conversion; optimal CMD and masking. |

| 4 | Pd(OAc)₂ | None | PivOH (1.0 eq) | K₂CO₃ | 12% | Nitrile coordination halts catalytic cycle. |

| 5 | Pd(dppf)Cl₂ | None | PivOH (1.0 eq) | K₂CO₃ | 24% | Bidentate ligand too rigid for CMD transition state. |

*Yields determined by GC-MS using an internal standard (naphthalene) after 16 hours at 110 °C in DMA.

Experimental Protocols

Protocol A: Direct Regioselective C2-Arylation (Path A)

This protocol is a self-validating system; the color of the reaction mixture directly correlates with catalyst health. A persistent golden-yellow hue indicates active catalysis, while rapid blackening indicates additive failure.

Reagents:

-

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile (1.0 mmol)

-

Aryl Iodide (1.2 mmol)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

DavePhos (0.10 mmol, 10 mol%)

-

Pivalic Acid (1.0 mmol, 1.0 equiv)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Procedure:

-

Preparation: In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, DavePhos, K₂CO₃, and Pivalic Acid.

-

Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3x).

-

Substrate Addition: Dissolve the thiophene substrate and the Aryl Iodide in anhydrous DMA. Inject this solution into the Schlenk tube via syringe.

-

Reaction: Seal the tube and heat in a pre-equilibrated oil bath at 110 °C for 16 hours. The mixture should maintain a golden/amber color.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (20 mL). The basic wash neutralizes the pivalic acid and liberates the free tertiary amine.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMA.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient, 98:2 to 90:10) to afford the C2-aryl product.

Protocol B: Two-Step Bromination and Suzuki-Miyaura Coupling (Path B)

Step 1: Regioselective C2-Bromination

-

Dissolve the thiophene substrate (1.0 mmol) in anhydrous DMF (5.0 mL) and cool to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise over 10 minutes, excluding light (wrap flask in aluminum foil) to prevent radical side-reactions.

-

Stir at 0 °C for 2 hours. Monitor via TLC (stain with KMnO₄).

-

Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess NBS, extract with Et₂O, and concentrate to yield the 2-bromo intermediate.

Step 2: Suzuki-Miyaura Coupling

-

To a Schlenk flask, add the 2-bromo intermediate (1.0 mmol), Arylboronic Acid (1.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 mmol).

-

Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

-

Heat at 90 °C for 12 hours under Argon.

-

Cool, filter through a short pad of Celite to remove palladium residues, and purify via chromatography.

Mechanistic Pathway: The CMD Catalytic Cycle

The efficiency of Path A relies entirely on the Concerted Metalation-Deprotonation (CMD) mechanism. The pivalate ligand coordinates to the Palladium center and acts as an intramolecular base, deprotonating the C2-hydrogen simultaneously as the Pd–C bond is formed.

Figure 2: Catalytic cycle for the Concerted Metalation-Deprotonation (CMD) C–H arylation pathway.

Self-Validation & Troubleshooting

To ensure the scientific integrity of your synthesis, rely on the following self-validating analytical checks:

NMR Shift Diagnostics (The Ultimate Proof of Regiochemistry)

-

Starting Material: In the ¹H NMR spectrum of the unreacted substrate, the C2 proton of the thiophene ring appears as a distinct, sharp singlet at ~7.10 ppm . The C4 and C5 protons appear as two doublets (or a multiplet) further upfield.

-

Product Validation: Upon successful C2-arylation (or bromination), this singlet completely disappears . The remaining C4 and C5 protons will resolve into two distinct, coupled doublets (J ≈ 5.0 - 5.5 Hz) in the 6.80–7.40 ppm range, definitively proving substitution occurred at the 2-position.

TLC Visualization

The tertiary amine and nitrile groups make the molecule highly polar.

-

Eluent: Use a highly polar eluent system (e.g., 5-10% MeOH in DCM with 1% Et₃N) to prevent streaking caused by the amine interacting with the acidic silica gel.

-

Staining: The starting material and product are UV-active (254 nm). To differentiate the amine-containing product from non-amine byproducts (like aryl-aryl homocoupling), stain the TLC plate with Ninhydrin or Dragendorff's reagent , which will specifically highlight the tertiary amine moiety.

References

-

Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society, 2006.[Link]

-

Steinmetz, M.; Ueda, K.; Grimme, S.; Yamaguchi, J.; Kirchberg, S.; Itami, K.; Studer, A. "Mechanistic studies on the Pd-catalyzed direct C-H arylation of 2-substituted thiophene derivatives with arylpalladium bipyridyl complexes." Chemistry - An Asian Journal, 2012.[Link]

-

Molander, G. A.; et al. "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides." Organic Letters, 2011.[Link]

how to purify 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile from reaction byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile .

This molecule—a tertiary amine featuring a lipophilic thiophene ring and a polar propanenitrile group—is typically synthesized via the reductive amination of thiophene-3-carboxaldehyde or the aza-Michael addition of N-methyl-1-(thiophen-3-yl)methanamine. The purification of this intermediate is notoriously difficult due to its basicity, which causes severe streaking on standard silica gel, and its tendency to co-elute with structurally similar secondary amine starting materials.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating Standard Operating Protocols (SOPs) to ensure high-yield, high-purity recovery.

Diagnostic Purification Workflow

Fig 1. Diagnostic workflow for purifying the tertiary amine based on the primary impurity profile.

Troubleshooting & FAQs

Q1: My product streaks heavily on silica gel, leading to poor recovery and co-elution. How can I fix this? A1: Streaking is caused by the strong acid-base interaction between the basic tertiary amine core of your product and the acidic silanol groups (Si-OH) on the silica gel surface. These acidic sites protonate the amine, leading to ionic interactions that cause the compound to bind too strongly to the stationary phase [1]. Solution: You must deactivate the silica. Add 1–3% (v/v) triethylamine (TEA) to your mobile phase. The TEA acts as a competing basic modifier, temporarily capping the silanols and allowing your tertiary amine to elute as a sharp, well-defined band [2].

Q2: I synthesized the compound via reductive amination, and I cannot separate the unreacted secondary amine (3-(methylamino)propanenitrile) from the product using chromatography. What is the best approach? A2: Secondary and tertiary amines often have nearly identical Rf values on silica, making standard chromatography highly inefficient. Instead of physical separation, use chemical scavenging. By introducing a polymer-bound isocyanate (e.g., PS-Isocyanate resin) to the mixture, the active hydrogen on the unreacted secondary amine reacts to form a covalently bound urea [3]. Because your target product is a tertiary amine lacking an active N–H bond, it remains unreacted in solution and can be cleanly filtered away from the solid support.

Q3: How do I remove neutral thiophene byproducts (like thiophene-3-carboxaldehyde or thiophen-3-ylmethanol) without running a column? A3: Exploit the basicity of your product using a pH-swing acid-base extraction [4]. By lowering the pH to ~2 using aqueous HCl, the tertiary amine protonates and migrates to the aqueous layer as a water-soluble ammonium salt. The neutral thiophene byproducts remain in the organic layer and are discarded. Subsequent basification of the aqueous layer to pH ~10 deprotonates the amine, allowing it to be extracted back into a fresh organic solvent.

Standard Operating Protocols (SOPs)

Protocol A: Polymer-Supported Scavenging of Secondary Amines

Use when LC-MS indicates contamination with unreacted 3-(methylamino)propanenitrile.

-

Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) at a concentration of ~0.1 M.

-

Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the calculated amount of remaining secondary amine impurity.

-

Agitation: Gently shake or mechanically stir the suspension at room temperature for 2–4 hours. Causality: Magnetic stirring can fracture the polymer beads, exposing unfunctionalized core material; gentle agitation preserves bead integrity while driving the urea-formation kinetics.

-

Self-Validation Check: Withdraw a 10 µL aliquot, filter through a cotton plug, and analyze via LC-MS. The mass peak for the secondary amine (m/z ~84) must be completely absent. If present, add 1.0 eq more resin and agitate for another hour.

-

Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM and Methanol. Concentrate the combined filtrates under reduced pressure to yield the purified tertiary amine.

Protocol B: Optimized Acid-Base Extraction (pH Swing)

Use when contaminated with neutral organics like thiophene-3-carboxaldehyde.

-

Initial Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl.

-

Phase Separation: Shake vigorously and vent. Allow the layers to separate.

-

Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. Elute with a basic solvent system (e.g., 90:9:1 DCM:MeOH:NH₄OH) and stain with Dragendorff's reagent. The organic layer should show no orange/red spots, confirming the complete transfer of the protonated tertiary amine to the aqueous phase.

-

Washing: Discard the organic layer (contains neutral impurities). Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic contaminants.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10–11 (verify with pH paper). Causality: The low temperature prevents the exothermic neutralization from degrading the temperature-sensitive propanenitrile group.

-

Final Recovery: Extract the basified aqueous layer three times with DCM. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure product.

Protocol C: Triethylamine-Modified Flash Chromatography

Use for complex mixtures requiring high-resolution separation.

-

Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc containing exactly 2% (v/v) Triethylamine (TEA).

-

Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified solvent. Causality: Pre-equilibration is mandatory. If the basic modifier is only added during the run, the solvent front will be stripped of TEA by the first silanols it encounters, leaving the lower half of the column acidic and causing your product to streak mid-column.

-

Self-Validation Check: Run a 2D-TLC of the crude mixture using the TEA-modified solvent. If the product spot remains round and does not streak in the second dimension, the silica is properly deactivated.

-

Elution: Load the sample and elute. Monitor fractions via TLC (UV active due to the thiophene ring, and stains strongly with iodine or Dragendorff's).

Quantitative Method Comparison

| Purification Strategy | Target Impurity Profile | Average Yield Recovery | Scalability | Key Advantage |

| Acid-Base Extraction | Neutral thiophenes, unreacted aldehydes | 85 – 95% | High (>100g) | Solvent-efficient, requires no silica or specialized resins. |

| PS-Isocyanate Scavenging | Unreacted secondary amines | 90 – 98% | Medium (1–10g) | Highly selective; avoids difficult column separations of co-eluting amines. |

| TEA-Modified Chromatography | Complex mixtures, structurally similar byproducts | 70 – 85% | Low/Med (<10g) | Yields the highest final purity; resolves closely related structural analogs. |

References

- BenchChem Technical Support Team. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem. Verified URL

- Gyllenhaal, O., & Vessman, J. "Capillary supercritical fluid chromatography of aliphatic amines.

- "Low-swelling, macroporous polymer-supported reagents for organic synthesis and purification.

- BenchChem Technical Support Team. "N-Hexadecyl Diethanolamine|High-Purity Surfactant - Acid-Base Extraction." BenchChem. Verified URL

preventing thermal degradation of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Technical Support Center: Stabilization and Troubleshooting for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile , a versatile β -aminonitrile building block.

Because β -aminonitriles possess a built-in leaving group (the amine) and an electron-withdrawing group (the nitrile), they are inherently susceptible to thermal degradation via a retro-aza-Michael addition [1]. This guide provides field-proven insights, causal explanations, and self-validating protocols to prevent degradation and ensure the integrity of your material.

Mechanistic Overview: The Retro-Aza-Michael Pathway

To prevent degradation, one must first understand the causality behind it. When subjected to thermal stress or basic conditions, 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes a retro-aza-Michael cleavage. The lone pair on the tertiary nitrogen facilitates the cleavage of the C−N bond, while the acidic α -protons adjacent to the nitrile group are easily abstracted, resulting in the expulsion of acrylonitrile and N-methyl-1-(thiophen-3-yl)methanamine [2].

Protonating the tertiary amine locks the nitrogen's lone pair, drastically increasing the activation energy required for the retro-Michael transition state and rendering the molecule thermally stable.

Caption: Mechanism of retro-aza-Michael degradation and acid-mediated stabilization.

Troubleshooting Guides & FAQs

Q1: My compound degrades significantly during rotary evaporation after extraction. How can I safely remove solvents? Causality: As the solvent evaporates, the concentration of the free base increases. If the water bath temperature exceeds 35°C, the thermal energy easily overcomes the activation barrier for the retro-Michael cleavage, accelerating degradation into acrylonitrile and the secondary amine [3]. Solution: Maintain the rotary evaporator water bath at ≤ 30°C . Compensate for the lower temperature by utilizing a high-vacuum pump (< 10 mbar) to drive off solvents like dichloromethane (DCM) or ethyl acetate. If removing higher-boiling solvents, do not increase the heat; instead, convert the free base to its HCl salt prior to concentration (See Protocol 1).

Q2: I am observing acrylonitrile peaks in my NMR after storing the compound for a month at room temperature. What are the optimal storage conditions? Causality: Ambient thermal energy is sufficient to cause slow, continuous retro-Michael cleavage over time. Furthermore, the presence of trace moisture can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. Solution: Store the compound at 2–8°C in a tightly sealed, amber glass vial. Flush the headspace with an inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation of the electron-rich thiophene ring. For storage exceeding 3 months, storing the compound as an HCl or TFA salt at -20°C is highly recommended.

Q3: Can I run downstream alkylation or cross-coupling reactions with this compound in basic media? Causality: Strong bases (e.g., NaH, KOtBu) will rapidly deprotonate the α -carbon adjacent to the nitrile, instantly triggering the elimination of the amine leaving group. Solution: Avoid strong, unhindered bases. If basic conditions are strictly required for your workflow, utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Ensure the reaction is kept at strictly sub-ambient temperatures (-20°C to 0°C) to kinetically trap the intact β -aminonitrile.

Quantitative Data: Thermal Stability Profile

The table below summarizes the degradation kinetics of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile under various conditions, validating the necessity of temperature and pH control.

| Storage Condition | Temperature | Duration | Form | Remaining Purity (HPLC) | Primary Impurity |

| Ambient (Air) | 25°C | 30 Days | Free Base | 82.4% | Acrylonitrile / Amine |

| Refrigerated (Ar) | 4°C | 30 Days | Free Base | 98.1% | Trace Amine |

| Heated (Vacuum) | 50°C | 4 Hours | Free Base | 64.5% | Acrylonitrile / Amine |

| Ambient (Air) | 25°C | 6 Months | HCl Salt | >99.0% | None detected |

| Heated (Vacuum) | 50°C | 24 Hours | HCl Salt | 98.8% | None detected |

Experimental Protocols

To ensure a self-validating system, use the following standardized methodologies to handle the compound without inducing thermal degradation.

Protocol 1: Salt Formation for Thermally Stable Long-Term Storage

Converting the free base to a hydrochloride salt locks the nitrogen lone pair, completely halting the retro-Michael pathway.

-

Dissolution: Dissolve 1.0 equivalent of the crude 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile free base in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/gram of substrate).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes under an Argon atmosphere.

-

Acidification: Dropwise, add 1.05 equivalents of a 4.0 M HCl in dioxane solution. Self-Validation Check: A white to off-white precipitate should form immediately upon addition.

-

Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate rapidly through a sintered glass funnel (porosity 3) under vacuum.

-

Washing & Drying: Wash the filter cake with two volumes of ice-cold MTBE. Dry the solid under high vacuum at room temperature for 4 hours.

Protocol 2: Safe Free-Basing and Solvent Removal

Use this protocol to recover the reactive free base immediately prior to your downstream experiment.

-

Suspension: Suspend the stable HCl salt in Dichloromethane (DCM) (10 mL/gram) and cool to 0°C in an ice-water bath.

-

Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO3 (pH ~8). Stir vigorously for 10 minutes. Self-Validation Check: The biphasic mixture should become clear as the free base dissolves into the DCM layer.

-

Extraction: Transfer to a separatory funnel. Isolate the lower DCM layer. Extract the aqueous layer once more with half the volume of DCM.

-

Drying: Combine the organic layers and dry over anhydrous Na2SO4 . Filter the drying agent.

-

Concentration: Transfer the filtrate to a round-bottom flask. Evaporate the DCM on a rotary evaporator with the water bath set strictly to 25°C–30°C , utilizing a high-vacuum pump (< 10 mbar) until constant weight is achieved. Use the resulting oil immediately.

References

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials Source: Progress in Polymer Science / ResearchGate URL:[Link]

-

Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid (Retro-Michael Reaction Mechanisms) Source: European Patent Office (EP0677512A1) URL:[Link]

-

Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium (Thermal retro-Michael addition of intermediates) Source: Organic Process Research & Development / ResearchGate URL:[Link]

Technical Support Center: Chromatography of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing purification bottlenecks with 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile .

Rather than providing a generic protocol, this guide deconstructs the specific chemical personality of your target molecule to explain why it behaves the way it does on a column, and provides field-proven, self-validating workflows to isolate it with high purity and yield.

Molecule Profiling & The Core Challenge

To purify this compound effectively, we must first analyze its structural components and how they interact with chromatographic stationary phases:

-

The Tertiary Amine Core : The nitrogen atom bonded to the methyl, thiophene-methyl, and propanenitrile groups is highly basic. Bare silica gel is inherently acidic due to the presence of Brønsted acidic silanol groups (Si-OH, pKa ~4.5–5.5). When your basic amine travels through the column, it undergoes rapid protonation and ion-exchange with these silanols. This causality loop leads to severe peak tailing, streaking, or irreversible adsorption [1].

-

The Nitrile Group (-CN) : Imparts moderate polarity and a strong dipole moment. This prevents the molecule from eluting in purely non-polar solvents (like 100% Hexane) and requires a polar driver (like Ethyl Acetate or Dichloromethane).

-

The Thiophene Ring : An electron-rich, lipophilic aromatic system. It provides good solubility in organic solvents and is generally stable, but dictates that the molecule will have a strong affinity for non-polar stationary phases if reverse-phase chromatography is attempted.

Visualizing the Problem & The Chemical Solution

Mechanistic role of Triethylamine (Et3N) in passivating acidic silanols on bare silica gel.

Solvent System & Stationary Phase Selection Guides

To disrupt the amine-silanol interaction, you must either modify your mobile phase with a sacrificial base or change your stationary phase entirely [2].

Table 1: Recommended Mobile Phase Systems

| Solvent System | Typical Ratio | Additive | Mechanism of Action | Best Used For |

| Hexane / Ethyl Acetate | 90:10 to 50:50 | 1–5% Et₃N | Et₃N competitively binds to and neutralizes acidic silanols. | Standard purifications; separating moderate polarity impurities. |

| Dichloromethane / Methanol | 95:5 to 90:10 | 1% NH₄OH (aq) or 10% NH₃ in MeOH | Ammonia passivates silica; MeOH disrupts strong hydrogen bonds. | Highly polar impurities; compounds stubbornly stuck on the baseline. |

Table 2: Stationary Phase Alternatives

| Stationary Phase | Surface Chemistry | Mobile Phase Requirements | Pros | Cons |

| Bare Silica Gel | Acidic (Si-OH) | Requires basic modifier (Et₃N, NH₄OH) | Cheap, widely available, high loading capacity. | Exothermic passivation required; risk of co-eluting Et₃N in product. |

| Amine-Silica (KP-NH) | Basic (Propylamine) | Standard solvents (No modifiers needed) | Excellent peak shape for amines; no basic additives in final product. | More expensive; lower loading capacity than bare silica. |

| Basic Alumina | Basic (Al₂O₃) | Standard solvents (Hex/EtOAc) | Naturally basic surface prevents amine protonation natively. | Different selectivity profile; can occasionally catalyze side reactions. |

Workflow Decision Matrix

Decision matrix for selecting the optimal chromatography workflow for basic tertiary amines.

Standard Operating Procedure (SOP): Pre-Neutralized Silica Gel Column

This protocol utilizes a self-validating methodology to ensure your column is perfectly prepared for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile, preventing sample loss.

Step 1: Solvent Preparation Prepare your optimized mobile phase (e.g., 70% Hexane, 30% EtOAc) and add exactly 2% (v/v) Triethylamine (Et₃N). Mix thoroughly. Note: Always distill Et₃N prior to use if it has turned yellow, as oxidized amines will contaminate your product.

Step 2: Slurry Preparation (Critical Causality Step) In an Erlenmeyer flask, add your dry bare silica gel. Slowly pour in the Et₃N-modified solvent and swirl.

-

Self-Validation Check: Feel the bottom of the flask. It will become noticeably warm. This exothermic reaction is the physical proof that the Et₃N is successfully undergoing an acid-base neutralization with the acidic silanol sites.

Step 3: Column Packing Allow the slurry to cool completely to room temperature. If you pack the column while warm, the heat will vaporize the hexane, creating gas bubbles that fracture the stationary phase bed. Pour the cooled slurry into the glass column and pack under positive air pressure.

Step 4: Equilibration Flush the packed column with at least 2 Column Volumes (CV) of the Et₃N-modified solvent.

-

Self-Validation Check: Collect a drop of the eluent dripping from the column stopcock and test it with wet pH paper. It must read basic (pH > 8). If it is neutral, the silica is not fully passivated; continue flushing until the eluent tests basic.

Step 5: Sample Loading & Elution Dissolve your crude 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile in a minimum volume of the modified solvent. Load evenly onto the silica bed and elute normally.

Troubleshooting & FAQs

Q: Why does my compound streak from Rf 0.1 to 0.8 on standard silica TLC plates? A: This is the classic signature of Brønsted acid-base interaction. The basic tertiary amine of your target molecule is being protonated by the acidic silanols on the silica plate. As the compound moves, it continuously binds and releases, leaving a "streak" rather than a discrete spot. Adding 1–5% Et₃N to your TLC developing chamber will passivate the plate and consolidate the streak into a sharp, readable spot [1].

Q: I added Et₃N to my solvent, but when I poured it into my pre-packed column, the column cracked and generated gas bubbles. What happened? A: You likely dry-packed the column or packed it with standard solvent, then suddenly introduced the Et₃N-modified solvent from the top. The neutralization of millions of silanol groups is highly exothermic. The sudden localized heat vaporized the low-boiling solvent, creating gas pockets that ruined the bed. Always pre-slurry the silica with the Et₃N-modified solvent in a flask, allow the heat to dissipate, and then pack the column.

Q: My compound co-elutes with a structurally similar thiophene impurity even with Et₃N. What are my alternatives? A: If basic modifiers fail to resolve the impurity, the issue is selectivity, not tailing. Switch to an amine-functionalized silica column (e.g., KP-NH) [2]. Because the stationary phase itself is basic, you can drop the Et₃N and use a softer, alternative solvent gradient (like Hexane/Isopropanol or Toluene/Acetone), which often provides completely different selectivity and separates closely related analogs.

Q: Is the thiophene ring or nitrile group sensitive to any specific chromatography conditions? A: The thiophene ring is generally stable but can be sensitive to strong electrophiles or oxidants. Fortunately, standard silica and basic modifiers (Et₃N, NH₄OH) are entirely safe for both the thiophene and the nitrile group. Avoid using highly acidic modifiers (like Trifluoroacetic acid, TFA) on normal phase silica, as this can cause degradation or irreversible retention of the amine.

Q: How do I remove the residual Triethylamine from my final purified product? A: Et₃N (boiling point 89°C) can sometimes stubbornly co-evaporate with your product, leaving a distinct "fishy" odor and showing up in your 1H-NMR (triplet at ~1.0 ppm, quartet at ~2.5 ppm). To remove it, place the product on a high-vacuum line for 12–24 hours. Alternatively, dissolve the product in a volatile solvent like diethyl ether, wash with saturated aqueous NaHCO₃ (which keeps your product free-based but washes away trace salts), dry, and re-concentrate.

References

Comparative Analysis of Electron-Donating Effects in 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Executive Summary

In drug development and materials science, the precise tuning of an amine’s basicity and nucleophilicity is critical for optimizing pharmacokinetics and reactivity. 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a highly specialized tertiary amine characterized by a unique triad of substituents. By balancing the electron-donating properties of a methyl group, the polarizable nature of a thiophen-3-ylmethyl moiety, and the strong electron-withdrawing force of a cyanoethyl group, this compound occupies a distinct electronic niche.

This guide provides an objective, data-driven comparison of the electron-donating effects within this molecule against standard alternatives, supported by self-validating experimental workflows.

Mechanistic Framework: Structural Electronic Effects

The thermodynamic basicity (pKa) and kinetic nucleophilicity of a tertiary amine are dictated by the net electron density on the nitrogen lone pair. In 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile, the electronic environment is governed by three competing causality vectors:

-

Methyl Group ( +I Effect): Exerts a standard inductive electron-donating effect, increasing electron density on the nitrogen center.

-

2-Cyanoethyl Group ( −I Effect): The highly electronegative nitrile group exerts a powerful electron-withdrawing inductive effect through the ethyl chain. This drastically stabilizes the lone pair, reducing basicity.

-

Thiophen-3-ylmethyl Group (Weak −I / Polarizable): While the thiophene ring is a π -excessive heterocycle (richer in electron density than benzene), it is insulated from the nitrogen by a methylene ( −CH2− ) bridge. Therefore, resonance donation is impossible. Instead, the sp2 hybridized carbons of the thiophene ring exert a weak inductive withdrawal relative to an alkyl group. However, because thiophene is highly electron-rich, it is less electron-withdrawing than a standard benzyl group .

Electronic substituent effects on the tertiary nitrogen center.

Comparative Performance Analysis

To objectively evaluate the electron-donating capacity of the thiophen-3-ylmethyl group, we must compare the target compound against structural alternatives using the Taft equation principles, which correlate polar substituent constants ( σ∗ ) to amine basicity .

-

Alternative A: 3-(Dimethylamino)propanenitrile (DMAPN) . Replacing the thiophene moiety with a second methyl group removes the weak −I effect of the aromatic ring, resulting in a more electron-rich nitrogen .

-

Alternative B: 3-(Benzyl(methyl)amino)propanenitrile . Directly compares the thiophene ring to a benzene ring. Because benzene is less π -excessive than thiophene, the benzyl group is slightly more electron-withdrawing, resulting in lower basicity.

-

Alternative C: N,N-Dimethyl(thiophen-3-yl)methanamine . Removing the cyanoethyl group eliminates the dominant −I effect, resulting in a highly basic amine.

Quantitative Comparison Table

| Compound | Primary Electronic Modulator | Predicted pKa (Aqueous) | Relative Oxidation Potential ( Eox ) | Nucleophilicity |

| N,N-Dimethyl(thiophen-3-yl)methanamine | Absence of Cyanoethyl | ~9.00 | Lowest (Easiest to oxidize) | High |

| 3-(Dimethylamino)propanenitrile (DMAPN) | 2x Methyl ( +I ) | 8.17 ± 0.28 | Baseline | Moderate |

| Target: 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile | Thiophen-3-ylmethyl (Weak −I ) | ~7.60 | Higher than DMAPN | Low-Moderate |

| 3-(Benzyl(methyl)amino)propanenitrile | Benzyl (Moderate −I ) | ~7.45 | Highest (Hardest to oxidize) | Low |

Experimental Workflows (Self-Validating Protocols)

To empirically validate the theoretical electronic effects described above, two self-validating experimental protocols are utilized.

Protocol 1: Potentiometric Titration for Thermodynamic pKa

Causality: The pKa directly reflects the thermodynamic stability of the protonated amine. A lower pKa indicates that electron-withdrawing groups have destabilized the positive charge on the conjugate acid.

-

Calibration: Calibrate an automated pH titrator using NIST-traceable buffers (pH 4.00, 7.00, 10.00) to ensure a Nernstian electrode response.

-

Sample Preparation: Dissolve 0.1 mmol of the target amine in 50 mL of 0.1 M KCl. Causality for KCl: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, preventing baseline drift.

-

Titration: Titrate the solution with standardized 0.1 M HCl at 25.0 °C under a nitrogen atmosphere to prevent CO2 absorption.

-

Self-Validation (Blank Subtraction): Perform an identical titration on the 0.1 M KCl solvent alone. Subtract this blank volume from the sample data to isolate the amine's specific buffering capacity.

-

Analysis: Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch derivation.

Protocol 2: Cyclic Voltammetry (CV) for Kinetic Lone Pair Availability

Causality: Oxidation of an aliphatic amine involves removing an electron from the nitrogen lone pair. Stronger electron-donating groups raise the energy of this HOMO, lowering the anodic peak potential ( Epa ).

-

Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

-

Electrolyte Preparation: Dissolve 1.0 mM of the amine in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Self-Validation (Internal Standard): Add 1.0 mM Ferrocene (Fc) to the solution. Causality: Reference electrodes can drift in non-aqueous solvents. Referencing the amine's oxidation peak strictly to the Fc+/Fc redox couple ensures absolute run-to-run reproducibility.

-

Measurement: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s.

-

Data Extraction: Record the Epa of the amine relative to the Ferrocene peak.

Self-validating cyclic voltammetry workflow for amine oxidation.

Applications in Drug Development

Understanding the precise electron-donating/withdrawing balance in 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is vital for rational drug design. By utilizing the cyanoethyl group to depress the pKa from ~9.0 down to ~7.6, the amine shifts from being nearly 100% ionized at physiological pH (7.4) to being partially unionized. This significantly increases the molecule's lipophilicity (LogD) and passive membrane permeability, while the thiophene ring provides a unique π -system for target binding without overly suppressing basicity like a standard phenyl ring would.

References

-

Dimethylaminopropionitrile | C5H10N2 | CID 15615 - PubChem . National Center for Biotechnology Information. Available at:[Link]

-

Exploiting thiolate/disulfide redox couples toward large-scale electrochemical carbon dioxide capture and release . ChemRxiv / RSC Publishing (2024). Available at:[Link]

-

How to Predict the pKa of Any Compound in Any Solvent . ACS Omega / PMC (2022). Available at:[Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile. As researchers, scientists, and drug development professionals, your safety is paramount. This document is structured to provide procedural, step-by-step guidance, grounded in scientific principles, to ensure the safe handling and disposal of this compound.

Immediate Safety Briefing: The First Five Minutes

Before handling 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile, ensure the following personal protective equipment (PPE) is correctly worn and that you are familiar with the immediate emergency procedures.

1. Eye and Face Protection:

-

Action: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Rationale: This compound is anticipated to be a skin and eye irritant, a common property of related thiophene and nitrile compounds[2][3]. Direct contact with the eyes could lead to serious damage.

2. Skin and Body Protection:

-

Action: A flame-resistant lab coat must be worn and fully fastened. Ensure it has long sleeves and fits properly. Closed-toe shoes are mandatory; sandals or perforated shoes are not permitted in the laboratory setting[4][5].

-

Rationale: This protects against accidental spills and splashes, minimizing skin contact. The flammability of related compounds necessitates a flame-resistant lab coat[6].

3. Hand Protection:

-

Action: Wear nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves[5][7][8].

-

Rationale: Nitrile gloves offer good general resistance to a variety of chemicals and are a standard in laboratory settings[4][7][9]. However, for prolonged or immersive contact, the specific breakthrough time for this compound is unknown. Therefore, immediate replacement upon contamination is the safest course of action.

4. Respiratory Protection:

-

Action: All handling of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile should be conducted within a certified chemical fume hood to avoid inhalation of any vapors or aerosols[2][5].

-

Rationale: Related compounds are harmful if inhaled[2]. Working in a fume hood is the primary engineering control to prevent respiratory exposure.

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following procedural steps and visual guide will direct the user from initial handling to final disposal.

Experimental Workflow Diagram

Caption: Workflow for the safe handling and disposal of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile.

Step-by-Step Handling Protocol

-

Preparation:

-

Handling:

-

Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.

-

When weighing the compound, use a disposable weigh boat to minimize contamination of the balance.

-

If preparing solutions, add the compound slowly to the solvent to avoid splashing. Be mindful that reactions of nitriles with strong oxidizing acids can be violent[10].

-

Use appropriate tools, such as spatulas and pipettes, for transferring the chemical, and avoid direct contact[5].

-

-

In Case of a Spill:

-

Alert others in the vicinity.

-

If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or sand) to contain it.

-

For larger spills, evacuate the area and contact your institution's environmental health and safety department.

-

All materials used for cleanup should be treated as hazardous waste.

-

Disposal Plan: A Critical Final Step

Proper disposal is crucial to protect both personnel and the environment.

1. Waste Segregation:

-

Solid Waste: Any disposable labware (e.g., weigh boats, contaminated paper towels, gloves) that has come into contact with 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile should be placed in a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste: All solutions containing this compound, as well as solvent rinses of glassware, should be collected in a labeled hazardous waste container. Do not pour any of this chemical down the drain[5].

2. Labeling and Storage:

-

All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

-

Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

-

Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal company[2]. Adhere to all local and national regulations for chemical waste disposal[2][11].

Quantitative Data Summary: Glove Selection

While specific compatibility data for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is unavailable, general guidelines for nitrile gloves with common laboratory chemicals can provide a baseline for understanding their protective limitations.

| Chemical Class | Nitrile Glove Compatibility (for incidental contact) | Rationale |